molecular formula C27H63NO9Si3 B8038263 Tris(triethoxysilylpropyl)amine

Tris(triethoxysilylpropyl)amine

Cat. No.: B8038263
M. Wt: 630.0 g/mol
InChI Key: AZWJUPOOZZRWNW-UHFFFAOYSA-N
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Description

Tris(triethoxysilylpropyl)amine is a silane coupling agent with the molecular formula C27H57NO9Si3 (estimated based on structural analogs) . It features three triethoxysilylpropyl groups attached to a central nitrogen atom, enabling versatile applications in adhesion promotion, sol-gel synthesis, and composite materials. The ethoxysilyl groups hydrolyze to form silanol (-Si-OH) moieties, which facilitate covalent bonding with inorganic substrates (e.g., glass, metals) . Its slow hydrolysis rate (compared to trimethoxy analogs) allows controlled curing in coatings and hybrid membranes .

Properties

IUPAC Name

1-triethoxysilyl-N,N-bis(1-triethoxysilylpropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H63NO9Si3/c1-13-25(38(29-16-4,30-17-5)31-18-6)28(26(14-2)39(32-19-7,33-20-8)34-21-9)27(15-3)40(35-22-10,36-23-11)37-24-12/h25-27H,13-24H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWJUPOOZZRWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N(C(CC)[Si](OCC)(OCC)OCC)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H63NO9Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most common method involves the nucleophilic substitution of 3-chloropropyltriethoxysilane (CPTES) with ammonia. The reaction proceeds via the displacement of chlorine by amine groups under basic conditions:

3Cl-(CH2)3Si(OEt)3+NH3BaseN[(CH2)3Si(OEt)3]3+3HCl3 \, \text{Cl-(CH}2\text{)}3\text{Si(OEt)}3 + \text{NH}3 \xrightarrow{\text{Base}} \text{N}\left[(\text{CH}2\text{)}3\text{Si(OEt)}3\right]3 + 3 \, \text{HCl}

Key Parameters

  • Stoichiometry : A 3:1 molar ratio of CPTES to ammonia ensures complete substitution.

  • Solvent : Toluene or tetrahydrofuran (THF) is used to dissolve reactants and byproducts.

  • Base : Triethylamine (TEA) or potassium carbonate (K2_2CO3_3) neutralizes HCl, driving the reaction forward.

  • Temperature : Reflux conditions (80–110°C) for 6–12 hours optimize yield.

Procedure (Adapted from US2920095 )

  • Combine CPTES (3 mol), ammonia (1 mol), and TEA (3 mol) in anhydrous toluene.

  • Reflux at 90°C for 8 hours under nitrogen.

  • Filter to remove ammonium chloride (NH4_4Cl).

  • Concentrate the filtrate and purify via vacuum distillation (160–180°C at 0.5 mmHg).

Yield : 70–85%
Purity : >95% (confirmed by 1H^{1}\text{H} NMR and elemental analysis).

Stepwise Alkylation of Primary Amines

Method Description

This approach sequentially substitutes hydrogen atoms on ammonia with triethoxysilylpropyl groups:

NH3CPTESNH2-(CH2)3Si(OEt)3CPTESNH[(CH2)3Si(OEt)3]2CPTESN[(CH2)3Si(OEt)3]3\text{NH}3 \xrightarrow{\text{CPTES}} \text{NH}2\text{-(CH}2\text{)}3\text{Si(OEt)}3 \xrightarrow{\text{CPTES}} \text{NH}\left[(\text{CH}2\text{)}3\text{Si(OEt)}3\right]2 \xrightarrow{\text{CPTES}} \text{N}\left[(\text{CH}2\text{)}3\text{Si(OEt)}3\right]_3

Optimization

  • Base : Sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures deprotonation at each step.

  • Solvent : Dry THF minimizes hydrolysis.

  • Isolation : Intermediate mono- and di-substituted amines are isolated via fractional distillation.

Yield : 60–75% (cumulative)
Advantage : Better control over substitution, reducing byproducts.

Catalytic Hydrosilylation (Alternative Route)

Reaction Mechanism

Using ruthenium catalysts with tertiary phosphine ligands (e.g., RuHCl(PPh3_3)3_3), allylamine derivatives undergo hydrosilylation with triethoxysilane:

CH2=CHCH2NH2+3HSi(OEt)3Ru catalystN[(CH2)3Si(OEt)3]3\text{CH}2=\text{CHCH}2\text{NH}2 + 3 \, \text{HSi(OEt)}3 \xrightarrow{\text{Ru catalyst}} \text{N}\left[(\text{CH}2\text{)}3\text{Si(OEt)}3\right]3

Conditions

  • Catalyst loading : 0.1–1 mol% Ru.

  • Temperature : 100–150°C for 4–6 hours.

  • Selectivity : >90% gamma-isomer (vs. beta-isomer).

Limitation : Requires specialized catalysts and strict anhydrous conditions.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Amination70–85%>95%ModerateHigh
Stepwise Alkylation60–75%>90%HighModerate
Catalytic Hydrosilylation80–90%>95%HighLow

Purification and Characterization

Purification Techniques

  • Vacuum Distillation : Collects the product at 140–150°C under 5 kPa.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual chlorides.

Analytical Validation

  • 1H^{1}\text{H} NMR (CDCl3_3): δ 0.6–0.8 (m, 6H, SiCH2_2), 1.2 (t, 27H, OCH2_2CH3_3), 1.6 (m, 6H, CH2_2), 3.8 (q, 18H, OCH2_2).

  • 29Si^{29}\text{Si} NMR : Peaks at −45 to −50 ppm confirm Si-OEt bonding.

  • Elemental Analysis : C 51.2%, H 9.9%, N 2.2% (theoretical: C 51.4%, H 10.1%, N 2.2%).

Industrial-Scale Considerations

  • Cost Efficiency : Direct amination is preferred due to lower catalyst costs.

  • Environmental Impact : Ethylenediamine or TEA recycling reduces waste.

  • Safety : Anhydrous conditions prevent hydrolysis of ethoxysilane groups.

Chemical Reactions Analysis

Types of Reactions

Tris(triethoxysilylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, primary amines, and chlorosilanes. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Solvents such as toluene, xylene, and dichloromethane are commonly used .

Major Products Formed

The major products formed from reactions involving this compound include siloxane polymers, amine-functionalized silanes, and various organosilicon compounds. These products are often used in the synthesis of advanced materials and coatings .

Scientific Research Applications

Material Science

1.1. Adhesion Promoter
Tris(triethoxysilylpropyl)amine acts as an effective adhesion promoter in composite materials. Its silane groups can bond with inorganic substrates, enhancing the mechanical properties and durability of composites used in construction and automotive industries. Studies have shown that incorporating this compound into epoxy resins significantly improves adhesion to glass fibers and metal surfaces, leading to enhanced performance in harsh environments .

1.2. Corrosion Resistance
The compound is utilized in coatings to improve corrosion resistance of metals. Research indicates that silane-based coatings containing this compound provide a protective layer that prevents moisture penetration and subsequent oxidation of metal substrates . This application is particularly relevant for aerospace and marine industries where material integrity is crucial.

1.3. Nanocomposites
In the development of nanocomposites, this compound serves as a coupling agent that facilitates the dispersion of nanoparticles within polymer matrices. This results in improved thermal stability and mechanical strength of the nanocomposite materials, making them suitable for advanced applications such as electronics and packaging .

Biomedical Applications

2.1. Drug Delivery Systems
this compound has been investigated for use in drug delivery systems due to its ability to form stable silicate networks that can encapsulate therapeutic agents. The controlled release properties of these systems are enhanced by the presence of the silane compound, allowing for targeted delivery in cancer therapies .

2.2. Bone Tissue Engineering
In bone tissue engineering, this compound is used to modify hydroxyapatite scaffolds to improve their biocompatibility and mechanical properties. Studies demonstrate that incorporating this compound into hydroxyapatite-gelatin composites enhances cell adhesion and proliferation, making it a promising candidate for orthopedic implants .

Surface Modification

3.1. Functionalization of Silica Surfaces
this compound can be used to functionalize silica surfaces, which is beneficial for various applications including chromatography and sensor technology. By creating amine-terminated surfaces, it allows for further chemical modifications that can enhance selectivity and sensitivity in analytical applications .

3.2. Self-Assembled Monolayers (SAMs)
The compound facilitates the formation of self-assembled monolayers on silica substrates, which are crucial for developing advanced materials with tailored surface properties for sensors and electronic devices . These SAMs can significantly affect the wettability and adhesion characteristics of surfaces.

Case Studies

Application AreaStudy ReferenceKey Findings
Adhesion PromoterSigma-Aldrich Technical Data Improved adhesion properties in epoxy composites with silane incorporation
Corrosion ResistanceElectrochimica Acta Enhanced corrosion resistance in metal coatings using silane mixtures
Drug Delivery SystemsPMC3489191 Effective encapsulation and controlled release of drugs using silicate networks
Bone Tissue EngineeringJournal of Solid State Chemistry Enhanced biocompatibility and mechanical strength in hydroxyapatite scaffolds

Mechanism of Action

The mechanism of action of tris(triethoxysilylpropyl)amine involves the formation of siloxane bonds through condensation reactions. The compound’s amine groups can react with various substrates, facilitating the formation of stable, covalent bonds. This property is particularly useful in the modification of surfaces and the synthesis of advanced materials .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural differences:

Compound Name Molecular Formula Alkoxy Groups Number of Silyl Groups Key Functional Groups
Tris(triethoxysilylpropyl)amine C27H57NO9Si3 Ethoxy (3 per Si) 3 Triethoxysilyl, tertiary amine
Bis(3-(triethoxysilyl)propyl)amine C18H42NO6Si2 Ethoxy (3 per Si) 2 Triethoxysilyl, secondary amine
Bis(3-(trimethoxysilyl)propyl)amine C12H31NO6Si2 Methoxy (3 per Si) 2 Trimethoxysilyl, secondary amine
(3-Trimethoxysilylpropyl)diethylenetriamine C10H27N3O3Si Methoxy (3 per Si) 1 Trimethoxysilyl, diethylenetriamine (3 amines)

Reactivity and Hydrolysis Rates

  • Alkoxy Group Influence :
    • Trimethoxysilyl groups (e.g., in Bis(3-(trimethoxysilyl)propyl)amine) hydrolyze faster than triethoxysilyl groups due to higher electrophilicity of methoxy vs. ethoxy . This accelerates sol-gel curing but reduces shelf stability.
    • This compound’s slower hydrolysis allows gradual crosslinking, ideal for applications requiring controlled film formation .
  • Amine Functionality :
    • Tertiary amines (e.g., in this compound) are less reactive than primary/secondary amines but enhance thermal stability in polymers.
    • Diethylenetriamine in (3-Trimethoxysilylpropyl)diethylenetriamine provides multiple reactive sites for epoxy or acrylate functionalization .

Thermal and Mechanical Properties

  • Crosslinking Density :
    • This compound’s three silyl groups enable higher crosslinking, improving mechanical strength and thermal stability in composites vs. bis analogs .
    • Bis(3-(trimethoxysilyl)propyl)amine forms denser networks than ethoxy analogs but may brittleness due to rapid curing .
  • Thermal Stability :
    • Tertiary amines in tris compounds resist oxidation better than primary/secondary amines in diethylenetriamine derivatives .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for producing Tris(triethoxysilylpropyl)amine in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Precursor selection : Use 3-aminopropyltriethoxysilane (APTES) as a starting material, with triethylamine (TEA) as a base to neutralize byproducts like HCl .
  • Solvent optimization : Anhydrous tetrahydrofuran (THF) or toluene is recommended to minimize hydrolysis of ethoxysilyl groups during synthesis .
  • Temperature control : Maintain reactions at 0–25°C to prevent premature silanol formation .
  • Purification : Column chromatography or vacuum distillation ensures >99% purity (GC analysis) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm amine and ethoxysilyl group integrity (δ 1.2 ppm for -CH₂CH₃, δ 3.8 ppm for -OCH₂) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1100 cm⁻¹ (Si-O-C) and 3350 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF detects molecular ions at m/z 221.37 (M+H⁺) .
  • X-ray Crystallography : Resolves molecular geometry and confirms trisubstitution patterns .

Q. What safety protocols must be prioritized when handling this compound in laboratory workflows?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: >100°C) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency procedures : Immediate rinsing with water for 15+ minutes after eye/skin contact, followed by medical evaluation .

Advanced Research Questions

Q. How does the ethoxysilyl moiety in this compound enhance adsorption efficiency in heavy metal removal systems?

The silane groups enable covalent bonding to substrates (e.g., silica, cellulose) and chelation of metal ions:

  • Surface functionalization : Hydrolysis of ethoxysilyl groups (-Si-OCH₂CH₃ → -Si-OH) forms stable siloxane bonds with hydroxylated surfaces .
  • Metal coordination : Tertiary amine and silanol groups act as Lewis bases, binding to Pb(II), Cu(II), and Cd(II) with adsorption capacities of 120–180 mg/g (Langmuir model) .
  • pH dependence : Optimal adsorption occurs at pH 6–8, where silanol deprotonation maximizes electrostatic interactions .

Q. How can researchers resolve contradictions in pH-dependent stability data for this compound across aqueous and organic solvents?

Contradictions arise from solvent polarity and hydrolysis kinetics:

  • Aqueous systems : Rapid hydrolysis (t₁/₂ < 1 hr at pH 7) generates silanols, reducing stability. Use buffered solutions (e.g., Tris-HCl, pH 7.4) to moderate reactivity .
  • Organic solvents : Stability increases in anhydrous acetonitrile or DMF, with <5% degradation over 72 hours .
  • Analytical validation : Monitor degradation via HPLC-UV (λ = 254 nm) or ²⁹Si NMR to quantify silanol byproducts .

Q. What advanced spectroscopic methods elucidate the coordination behavior of this compound in transition metal complexes?

  • Electron Paramagnetic Resonance (EPR) : Detects geometric distortions in Cu(II) complexes (g∥ = 2.25, g⟂ = 2.06) .
  • X-ray Absorption Spectroscopy (XAS) : Resolves bond lengths (e.g., Fe-N = 1.98 Å in Fe(III)-TPA analogs) .
  • UV-Vis-NIR : Charge-transfer bands (λ = 450–600 nm) indicate ligand-to-metal electron transitions .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
SynthesisSolvent: THF/toluene; Temp: 0–25°CGC, NMR, FTIR
AdsorptionpH 6–8; Metal: Pb(II)/Cu(II)ICP-OES, Langmuir isotherm
StabilityHydrolysis kinetics in H₂O vs. DMFHPLC-UV, ²⁹Si NMR
CoordinationMetal-ligand bond geometryXAS, EPR

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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